molecular formula C20H27N3O B6625485 [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol

[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol

カタログ番号 B6625485
分子量: 325.4 g/mol
InChIキー: WCWGORHWBNHYNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, commonly known as EPM, is a chemical compound that has gained significant attention in the field of scientific research. This molecule is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. EPM has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

作用機序

EPM selectively inhibits the activity of [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, which is a negative regulator of insulin signaling. By inhibiting [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, EPM can enhance insulin signaling and improve glucose homeostasis. [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol also plays a role in the regulation of other signaling pathways, including leptin and growth hormone signaling, and EPM may have additional effects on these pathways.
Biochemical and Physiological Effects:
EPM has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. EPM also reduces hepatic glucose production by inhibiting gluconeogenesis and glycogenolysis. In addition, EPM can improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. These effects are mediated by the inhibition of [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol and the enhancement of insulin signaling.

実験室実験の利点と制限

EPM has several advantages for lab experiments, including its high potency and selectivity for [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, its well-characterized mechanism of action, and its potential as a therapeutic agent for metabolic disorders. However, EPM also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into account when designing experiments with EPM.

将来の方向性

There are several future directions for research on EPM. One area of interest is the development of more potent and selective [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol inhibitors based on the structure of EPM. Another area of research is the investigation of the effects of EPM on other signaling pathways, such as leptin and growth hormone signaling. Additionally, the potential therapeutic effects of EPM in clinical trials for the treatment of type 2 diabetes and other metabolic disorders should be explored. Finally, the safety and toxicity of EPM at different doses and in different populations should be further investigated.

合成法

The synthesis of EPM involves a multi-step process that starts with the reaction of 4-ethylpiperazine with 2-bromo-1-(4-methylphenyl)ethanone to form the intermediate compound 2-(4-ethylpiperazin-1-yl)-1-(4-methylphenyl)ethanone. This intermediate is then reacted with 3-bromoaniline to yield the final product, EPM. The synthesis of EPM has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

科学的研究の応用

EPM has been extensively studied in preclinical models of type 2 diabetes and metabolic disorders. In vitro and in vivo studies have demonstrated that EPM can enhance insulin sensitivity, improve glucose uptake, and reduce hepatic glucose production. EPM has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and hyperlipidemia. These findings suggest that EPM has potential as a therapeutic agent for the treatment of metabolic disorders.

特性

IUPAC Name

[3-[[2-(4-ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-22-10-12-23(13-11-22)20-9-4-3-7-18(20)15-21-19-8-5-6-17(14-19)16-24/h3-9,14,21,24H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGORHWBNHYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2CNC3=CC=CC(=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。